molecular formula C16H18N2O3 B13785320 2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine

2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine

Cat. No.: B13785320
M. Wt: 286.33 g/mol
InChI Key: WPIDSSVONMUUCP-UHFFFAOYSA-N
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Description

2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine is an organic compound that features a pyridine ring substituted with a tert-butylphenoxy group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-tert-butylphenol and 5-methyl-3-nitropyridine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A suitable solvent such as dichloromethane or toluene is used.

    Catalysts: A base such as potassium carbonate is often used to facilitate the reaction.

    Procedure: The 2-tert-butylphenol is reacted with 5-methyl-3-nitropyridine in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of 2-(2-tert-butylphenoxy)-5-methyl-3-aminopyridine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-tert-Butylphenoxy)ethanamine
  • 2-tert-Butylphenol
  • 2-(2-tert-Butylphenoxy)acetic acid

Uniqueness

2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)-5-methyl-3-nitropyridine

InChI

InChI=1S/C16H18N2O3/c1-11-9-13(18(19)20)15(17-10-11)21-14-8-6-5-7-12(14)16(2,3)4/h5-10H,1-4H3

InChI Key

WPIDSSVONMUUCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OC2=CC=CC=C2C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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